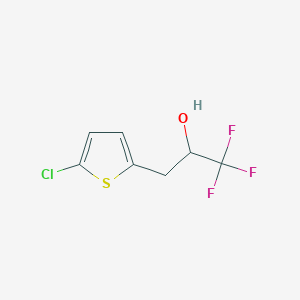
(s)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of (S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline.
Reaction Conditions:
Industrial Production: Industrial production methods may involve catalytic hydrogenation for the reduction step and subsequent reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include various substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play crucial roles in binding to active sites, while the chloro group can influence the compound’s overall reactivity and stability. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
(S)-2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol can be compared with similar compounds such as:
2-Amino-2-(4-chloro-2-nitrophenyl)ethanol: Similar structure but different stereochemistry.
4-Chloro-2-nitroaniline: Lacks the ethan-1-ol moiety.
2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-1-2-6(7(10)4-12)8(3-5)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1 |
InChI Key |
ZUGINVLTNMIOOE-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)



![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)



![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
